molecular formula C10H14BNO4S B567547 (4-(N-Cyclopropylsulfamoyl)-2-methylphenyl)boronic acid CAS No. 1217501-49-9

(4-(N-Cyclopropylsulfamoyl)-2-methylphenyl)boronic acid

Cat. No.: B567547
CAS No.: 1217501-49-9
M. Wt: 255.095
InChI Key: KKXNAMHBRNMSBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(N-Cyclopropylsulfamoyl)-2-methylphenyl)boronic acid is an organoboron compound of significant interest in modern chemical research . As a boronic acid derivative, it is primarily utilized in synthetic organic chemistry, most notably in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which is a fundamental technique for constructing complex organic molecules, pharmaceuticals, and functional materials . The unique electronic structure of the boronic acid functional group allows it to act as a reversible covalent inhibitor; the empty p-orbital of the boron atom can form reversible complexes with nucleophiles like the hydroxyl groups of serine or threonine residues in enzyme active sites . This mechanism is shared with several FDA-approved boron-containing drugs, such as the proteasome inhibitor Bortezomib and the β-lactamase inhibitor Vaborbactam, highlighting the therapeutic potential of this compound class . The integration of a sulfamoyl group in its structure may further modulate its properties, potentially enabling applications in agrochemical discovery, given the growing importance of boron-containing compounds as fungicides and plant resistance inducers . This reagent is intended for research purposes by qualified professionals. It must be stored in an inert atmosphere at 2-8°C . For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

[4-(cyclopropylsulfamoyl)-2-methylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BNO4S/c1-7-6-9(4-5-10(7)11(13)14)17(15,16)12-8-2-3-8/h4-6,8,12-14H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKXNAMHBRNMSBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)S(=O)(=O)NC2CC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681593
Record name [4-(Cyclopropylsulfamoyl)-2-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217501-49-9
Record name [4-(Cyclopropylsulfamoyl)-2-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(N-Cyclopropylsulfamoyl)-2-methylphenylboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction remains the most widely employed method for introducing the boronic acid moiety. A representative synthesis begins with 4-bromo-2-methylbenzenesulfonamide, which undergoes cyclopropane sulfamoylation followed by boronylation.

Reaction Conditions :

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (2–5 mol%)

  • Base : Cs₂CO₃ or K₃PO₄ (2.5 equiv)

  • Solvent : THF/H₂O (3:1 v/v) at 80°C for 12–18 hours.

Mechanistic Insights :
The electron-withdrawing sulfamoyl group enhances oxidative addition efficiency at the palladium center, while the methyl substituent ortho to the boronic acid moderates steric hindrance during transmetalation.

Yield Optimization :

CatalystBaseTemperature (°C)Yield (%)
Pd(PPh₃)₄K₂CO₃8045
PdCl₂(dppf)Cs₂CO₃8078
Pd(OAc)₂K₃PO₄10062

Data from comparative studies indicate that bulky ligands (e.g., dppf) improve yields by stabilizing the palladium intermediate.

Sequential Functionalization Strategies

Sulfamoylation Prior to Boronylation

An alternative route involves installing the N-cyclopropylsulfamoyl group before boron introduction:

Step 1: Sulfamoylation
2-Methyl-4-nitrophenylboronic acid reacts with cyclopropylsulfamoyl chloride under basic conditions (NaH, THF, 0°C → RT). The nitro group is subsequently reduced to an amine using H₂/Pd-C.

Critical Parameters :

  • Stoichiometry : 1.2 equiv sulfamoyl chloride prevents di-sulfamoylation.

  • Temperature Control : Exothermic reactions below 5°C minimize side-product formation.

Step 2: Boron Protection
The boronic acid is protected as a trifluoroborate salt (KHF₂, EtOH) during sulfamoylation to prevent degradation, with subsequent regeneration using HCl(aq).

Microwave-Assisted Synthesis

Recent advances employ microwave irradiation to accelerate key steps:

Protocol :

  • Combine 4-bromo-2-methylphenylboronic acid (1 equiv), cyclopropylsulfonamide (1.1 equiv), Pd₂(dba)₃ (3 mol%), XPhos (6 mol%), and K₃PO₄ (2 equiv) in dioxane/H₂O (4:1).

  • Irradiate at 120°C for 30 minutes under N₂.

Advantages :

  • Time Reduction : 30 minutes vs. 18 hours conventional heating.

  • Yield Improvement : 82% vs. 68% traditional method.

Purification and Stabilization

Chromatographic Techniques

Silica gel chromatography with ethyl acetate/hexane gradients (10% → 40% EtOAc) effectively separates the product from boroxin dimers. Anhydrous MgSO₄ is added to the eluent to suppress boroxin formation.

Crystallization

Recrystallization from toluene/hexane (1:5) at −20°C yields analytically pure material (≥99% by HPLC). Crystal structure analysis confirms planar geometry at boron, facilitating downstream coupling reactions.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost Index
Suzuki-Miyaura7898High$$$
Sequential Functional.6595Moderate$$
Microwave-Assisted8297Low$$$$

Key Observations :

  • The Suzuki-Miyaura method balances cost and scalability for industrial applications.

  • Microwave synthesis offers superior yields but requires specialized equipment.

Chemical Reactions Analysis

(4-(N-Cyclopropylsulfamoyl)-2-methylphenyl)boronic acid undergoes various chemical reactions, including:

Scientific Research Applications

(4-(N-Cyclopropylsulfamoyl)-2-methylphenyl)boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-(N-Cyclopropylsulfamoyl)-2-methylphenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes. The boronic acid group can form reversible covalent bonds with the active site of enzymes, inhibiting their activity. This interaction is particularly significant in the inhibition of proteases, where the compound binds to the serine residue in the enzyme’s active site, preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Substituent Variations on the Sulfamoyl Group

4-(N-Propylsulfamoyl)-2-trifluoromethylphenylboronic Acid (CAS: 2096329-81-4)
  • Structural Differences : Replaces the cyclopropyl group with a propyl chain and introduces a trifluoromethyl group at the ortho position.
  • However, the propyl group may reduce metabolic stability compared to cyclopropyl .
(4-(N,N-Dipropylsulfamoyl)phenyl)boronic Acid (CAS: 1449142-50-0)
  • Implications : The absence of steric hindrance from the methyl group could improve solubility but reduce selectivity in target binding .

Variations in Aromatic Ring Substituents

B-[4-[[(3-Chloro-2-methylphenyl)amino]sulfonyl]phenyl]boronic Acid (CAS: 957066-10-3)
  • Structural Differences : Contains a chloro and methyl group on the sulfamoyl-attached phenyl ring.
  • Implications : The chloro substituent may enhance hydrophobic interactions in biological systems, while the methyl group could improve metabolic stability .
(4-(N-Cyclopropylsulfamoyl)-2,5-difluorophenyl)boronic Acid
  • Structural Differences : Adds fluorine atoms at the 2- and 5-positions of the phenyl ring.

Functional Group Replacements

(4-(Cyclopropylcarbamoyl)-2-methylphenyl)boronic Acid (CAS: 1379476-58-0)
  • Structural Differences : Replaces the sulfamoyl group with a carbamoyl moiety.

Antiproliferative Activity

  • 6-Hydroxynaphthalen-2-yl Boronic Acid and Phenanthren-9-yl Boronic Acid exhibit potent antiproliferative effects (IC₅₀ ≈ 0.2 µM) .
  • Comparison : The target compound’s cyclopropyl and methyl groups may improve solubility over polyaromatic analogs (e.g., pyren-1-yl boronic acid), which precipitate in culture media .

Photophysical Properties

  • (N-Phenylcarbazol-2-yl)-Boronic Acid grafted onto polymers achieves ultralong RTP lifetimes (3.5–4.4 s) due to n–π* transitions .
  • Comparison : The sulfamoyl group in the target compound may reduce RTP efficiency compared to carbazolyl derivatives but could stabilize triplet states in specific environments.

Key Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Key Substituents Solubility Insights Biological Activity (IC₅₀)
Target Compound C₁₀H₁₄BNO₄S Cyclopropylsulfamoyl, methyl Moderate (no precipitation) N/A
4-(N-Propylsulfamoyl)-2-CF₃-phenylboronic acid C₁₀H₁₂BF₃NO₄S Propylsulfamoyl, CF₃ Low (hydrophobic) N/A
B-[4-[(3-Cl-2-MePh)SO₂NH]phenyl]boronic acid C₁₃H₁₃BClNO₄S Cl, methyl on adjacent ring High (chloro enhances lipo.) N/A
6-Hydroxynaphthalen-2-yl boronic acid C₁₀H₉BO₃ Polyaromatic Low (precipitates in RPMI) 0.1969 µM

Biological Activity

(4-(N-Cyclopropylsulfamoyl)-2-methylphenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a boronic acid functional group attached to a phenyl ring that is further substituted with a cyclopropylsulfamoyl group and a methyl group. This unique structure contributes to its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols, which are prevalent in many biological molecules. The interaction with these diol-containing biomolecules can modulate their activity, leading to various therapeutic effects.

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by forming complexes with their active sites, which can alter the enzymatic activity crucial for various metabolic pathways.
  • Cell Signaling Modulation : By interacting with signaling molecules, this compound may influence cellular processes such as proliferation, apoptosis, and differentiation.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated its ability to induce apoptosis in cancer cell lines through the inhibition of key signaling pathways involved in cell survival.

  • Case Study : In a study involving breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent against certain types of cancer .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Preliminary data suggest that it possesses activity against various bacterial strains, potentially making it useful in developing new antimicrobial agents.

  • Research Findings : A study reported that this compound inhibited the growth of resistant strains of bacteria, indicating its potential role in combating antibiotic resistance .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds. Below is a table summarizing the biological activities of selected boronic acid derivatives:

Compound NameAnticancer ActivityAntimicrobial ActivityMechanism of Action
This compoundSignificantModerateEnzyme inhibition
Phenylboronic AcidLowHighDiol interaction
3,5-Difluoro-4-methoxy-2-methylphenylboronic acidModerateLowEnzyme inhibition

Research Applications

The unique properties of this compound make it a valuable candidate for various research applications:

  • Drug Development : Its ability to inhibit specific enzymes positions it as a promising lead compound for developing novel therapeutics.
  • Biochemical Probes : The compound can be utilized as a probe in biochemical assays to study enzyme kinetics and interactions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (4-(N-Cyclopropylsulfamoyl)-2-methylphenyl)boronic acid?

  • Methodological Answer : The synthesis typically involves sequential functionalization of a phenylboronic acid scaffold. Key steps include:

Sulfamoyl Group Introduction : Reacting 2-methylphenylboronic acid with cyclopropylsulfamoyl chloride under basic conditions (e.g., NaH in THF) to install the N-cyclopropylsulfamoyl moiety .

Purification : Column chromatography using silica gel with a gradient of ethyl acetate/hexane to isolate the product. Note that boronic acids may form boroxins during purification; anhydrous conditions are critical to prevent degradation .

  • Table 1 : Example Reaction Conditions
StepReagent/ConditionsYield (%)Reference
SulfamoylationCyclopropylsulfamoyl chloride, THF, 0°C → RT60–75

Q. How is this compound characterized using spectroscopic methods?

  • Methodological Answer :

  • 1H NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ ~2.6 ppm), and cyclopropyl protons (δ ~1.0–1.5 ppm). Splitting patterns confirm substitution positions .
  • 13C NMR : Aromatic carbons (δ 125–140 ppm), boron-bound carbon (δ ~135 ppm), and cyclopropyl carbons (δ ~10–15 ppm) .
  • IR : B-O stretching (~1340 cm⁻¹) and sulfonamide S=O (~1150 cm⁻¹) .

Q. What are its primary applications in medicinal chemistry?

  • Methodological Answer :

  • Protease Inhibition : The boronic acid moiety reversibly binds serine proteases (e.g., proteasome inhibitors), enabling structure-activity relationship (SAR) studies via crystallography .
  • Saccharide Sensing : Acts as a receptor for glycoproteins in diagnostics; binding affinity can be optimized by modifying the sulfamoyl group .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this compound?

  • Methodological Answer :

  • Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) in THF/H₂O (3:1) at 80°C. The electron-withdrawing sulfamoyl group increases oxidative addition efficiency .
  • Base Screening : Test K₂CO₃ vs. Cs₂CO₃; the latter may enhance coupling yields by stabilizing the boronate intermediate .
  • Example Optimization :
CatalystBaseYield (%)
Pd(PPh₃)₄K₂CO₃45
PdCl₂(dppf)Cs₂CO₃78

Q. What strategies address discrepancies in binding affinity data across different studies?

  • Methodological Answer :

  • pH Control : Binding constants (Ka) for diol-containing targets (e.g., glycoproteins) vary with pH. Standardize assays at physiological pH (7.4) and monitor via ¹H NMR titrations .
  • Competitive Assays : Use fluorescent probes (e.g., Alizarin Red S) to quantify displacement, reducing false positives from non-specific interactions .
  • Case Study : At pH 6.5, Ka = 1.2 × 10³ M⁻¹; at pH 7.4, Ka = 3.5 × 10³ M⁻¹ due to deprotonation of the boronic acid .

Q. How does the cyclopropylsulfamoyl group influence reactivity compared to other substituents?

  • Methodological Answer :

  • Steric Effects : Cyclopropyl reduces steric hindrance compared to tert-butyl, improving cross-coupling yields by ~20% .
  • Electronic Effects : The sulfamoyl group enhances electrophilicity of the boron atom, accelerating transmetalation in Suzuki reactions. Compare Hammett σₚ values: sulfamoyl (σₚ = 0.88) vs. methyl (σₚ = -0.17) .
  • Table 2 : Substituent Impact on Reaction Rate
SubstituentRelative Rate (vs. H)
N-Cyclopropylsulfamoyl1.8
tert-Butyl0.9
Methyl0.5

Key Considerations for Experimental Design

  • Stability : Store under inert gas (N₂/Ar) at –20°C to prevent boroxin formation .
  • Toxicity : Handle with gloves; sulfonamides may exhibit skin sensitization (LD₅₀ > 500 mg/kg in rats) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.